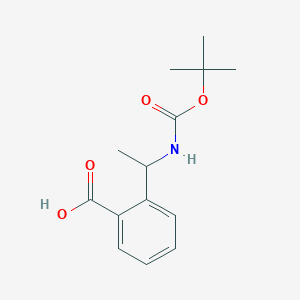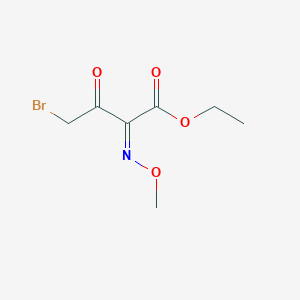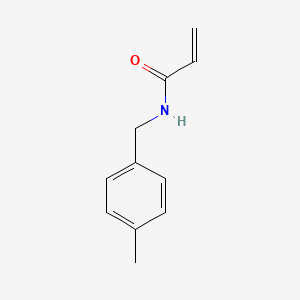
2-Ethynyl-(2-propenyloxy)benzene
Overview
Description
Scientific Research Applications
Sensing Applications
2-Ethynyl-(2-propenyloxy)benzene derivatives have been utilized in the development of sensors. For instance, PtII6 nanoscopic cages with an organometallic backbone incorporating Pt-ethynyl functionality have shown promise as selective sensors for picric acid, a common constituent in explosives. These sensors are characterized by fluorescence quenching in solution upon the addition of picric acid, demonstrating potential for infield applications due to their selective sensing capabilities (Samanta & Mukherjee, 2013).
Molecular Engineering and Dynamics
The compound has also been influential in molecular engineering, particularly in understanding and modifying the packing arrangements and internal dynamics of molecular structures. For example, a study on molecular gyroscopes, which are compounds used to understand molecular motion, highlighted the impact of peripheral changes on these structures. By modifying the components of these gyroscopes, researchers could significantly alter their packing arrangements and rotary dynamics, providing insights into the broader field of molecular motion and materials science (Garcia‐Garibay & Godinez, 2009).
Chemical Synthesis and Rearrangements
In the realm of chemical synthesis, derivatives of 2-Ethynyl-(2-propenyloxy)benzene have been utilized in cycloisomerization reactions to create complex chemical structures. For instance, the treatment of 2',2'-disubstituted (o-ethynyl)styrenes with specific catalysts efficiently produced 2-alkenyl-1H-indene derivatives, showcasing an atypical enyne cycloisomerization with skeletal rearrangement. This type of reaction is significant for the synthesis of complex organic molecules, with potential applications in pharmaceuticals and materials science (Madhushaw et al., 2004).
Nanotechnology and Materials Science
In nanotechnology and materials science, the ethynyl derivatives of this compound have been used in the synthesis of electrochromic metal complex nanosheets. These nanosheets exhibit reversible and robust redox reactions accompanied by distinctive color changes, making them suitable for applications in electronic displays and smart windows (Takada et al., 2015).
properties
IUPAC Name |
1-ethynyl-2-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-3-9-12-11-8-6-5-7-10(11)4-2/h2-3,5-8H,1,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIWFEBREFNATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-(2-propenyloxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B3148797.png)
![N-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-4-methyl-benzamide](/img/structure/B3148803.png)








![2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B3148860.png)


